5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt
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Overview
Description
5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt is a complex organic compound with the molecular formula C20H15NO10S3. This compound is known for its unique chemical structure, which includes multiple hydroxyl and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt typically involves multiple stepsCommon reagents used in these reactions include sulfonating agents, hydroxylating agents, and amines .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of naphthoquinones, while reduction of the sulfonyl groups can produce thiols .
Scientific Research Applications
5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate biological processes and pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt
- 8-(6-Hydroxy-2-naphthylsulfonamido)-1-naphthol-3,5-disulfonic acid
- 4-[(6-Hydroxy-2-naphtylsulfonyl)amino]-5-hydroxy-1,7-naphthalenedisulfonic acid
Uniqueness
What sets 5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt apart from similar compounds is its unique combination of hydroxyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where these functional groups are essential .
Properties
CAS No. |
84000-89-5 |
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Molecular Formula |
C20H13NNa2O10S3 |
Molecular Weight |
569.5 g/mol |
IUPAC Name |
disodium;5-hydroxy-4-[(6-hydroxynaphthalen-2-yl)sulfonylamino]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C20H15NO10S3.2Na/c22-13-3-1-12-8-14(4-2-11(12)7-13)32(24,25)21-17-5-6-19(34(29,30)31)16-9-15(33(26,27)28)10-18(23)20(16)17;;/h1-10,21-23H,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI Key |
DIUBOSJGFLJFHO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C=C1O.[Na+].[Na+] |
Origin of Product |
United States |
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